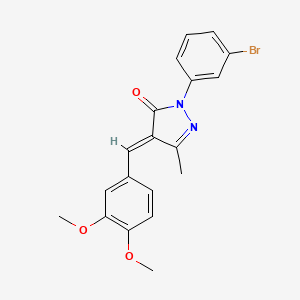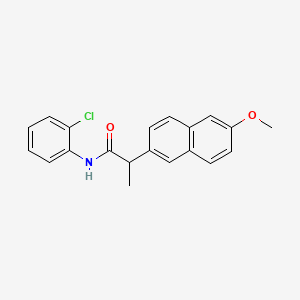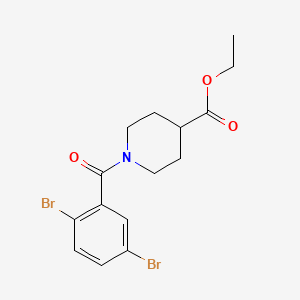![molecular formula C21H28N4O5S2 B13374934 2-methylpropyl 2-({[1-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazol-3-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B13374934.png)
2-methylpropyl 2-({[1-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazol-3-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isobutyl 2-({[1-(1,1-dioxidotetrahydro-3-thienyl)-4,5,6,7-tetrahydro-1H-indazol-3-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a thiazole ring, an indazole moiety, and a thienyl group, making it an interesting subject for scientific research.
Métodos De Preparación
The synthesis of isobutyl 2-({[1-(1,1-dioxidotetrahydro-3-thienyl)-4,5,6,7-tetrahydro-1H-indazol-3-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the thiazole ring, followed by the introduction of the indazole moiety and the thienyl group. Industrial production methods may involve optimizing these steps to increase yield and reduce costs.
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized under specific conditions.
Reduction: The indazole moiety may be reduced using suitable reducing agents.
Substitution: The thiazole ring can participate in substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Isobutyl 2-({[1-(1,1-dioxidotetrahydro-3-thienyl)-4,5,6,7-tetrahydro-1H-indazol-3-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The thiazole ring and indazole moiety may interact with enzymes or receptors, modulating their activity. The thienyl group could also play a role in the compound’s overall biological activity.
Comparación Con Compuestos Similares
Compared to other similar compounds, isobutyl 2-({[1-(1,1-dioxidotetrahydro-3-thienyl)-4,5,6,7-tetrahydro-1H-indazol-3-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate stands out due to its unique combination of structural features. Similar compounds include those with thiazole rings, indazole moieties, or thienyl groups, but few possess all three. This uniqueness makes it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C21H28N4O5S2 |
|---|---|
Peso molecular |
480.6 g/mol |
Nombre IUPAC |
2-methylpropyl 2-[[1-(1,1-dioxothiolan-3-yl)-4,5,6,7-tetrahydroindazole-3-carbonyl]amino]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C21H28N4O5S2/c1-12(2)10-30-20(27)18-13(3)22-21(31-18)23-19(26)17-15-6-4-5-7-16(15)25(24-17)14-8-9-32(28,29)11-14/h12,14H,4-11H2,1-3H3,(H,22,23,26) |
Clave InChI |
DLDFLDPJURRBEI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC(=N1)NC(=O)C2=NN(C3=C2CCCC3)C4CCS(=O)(=O)C4)C(=O)OCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8'-bromo-2,2-dimethyl-2,3,5,6-tetrahydrospiro[pyran-4,4'-tetrazolo[1,5-a][1,4]benzodiazepin]-6'(5'H)-one](/img/structure/B13374854.png)
![1-azabicyclo[2.2.2]oct-3-yl 9H-xanthene-9-carboxylate](/img/structure/B13374858.png)
![2-{[(4-Chloro-3-ethoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B13374862.png)
![N-[1]benzothieno[3,2-d]pyrimidin-4-yl-N-(3-methylphenyl)amine](/img/structure/B13374866.png)
![[3-(4-chlorobenzyl)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetic acid](/img/structure/B13374869.png)

![(4-{2-[5-oxo-3-phenyl-1-(4-phenyl-1,3-thiazol-2-yl)-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazino}phenyl)methanesulfonic acid](/img/structure/B13374903.png)
![2-[(6-ethoxy-6-(4-methoxyphenyl)imidazo[4,5-e][1,2,4]oxadiazin-5(6H)-yl)oxy]-1-(4-methoxyphenyl)ethanone](/img/structure/B13374904.png)
![(2'S,3R,7a'S)-5-bromo-N-(2,5-dimethoxyphenyl)-2-oxo-1',2',5',6',7',7a'-hexahydrospiro[indoline-3,3'-pyrrolizine]-2'-carboxamide](/img/structure/B13374905.png)
![2-[(2Z)-2-[1-(4-ethylphenyl)ethylidene]hydrazinyl]-6-phenyl-1H-pyrimidin-4-one](/img/structure/B13374913.png)


![5-(4-Tert-butylbenzylidene)-3-[(dimethylamino)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B13374927.png)
![Methyl 10-bromo-12-cyano-1-[(methylsulfonyl)oxy]-5,6-dihydrobenzo[b]pyrrolo[2,1-f][1,6]naphthyridine-3-carboxylate](/img/structure/B13374931.png)
